![molecular formula C21H15N5O2 B14350278 1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl- CAS No. 91022-01-4](/img/structure/B14350278.png)
1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl- is a heterocyclic organic compound that belongs to the imidazole family. This compound is characterized by the presence of an imidazole ring substituted with a 3-nitrophenylazo group and two phenyl groups. Imidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available precursors such as 2-nitroaniline, benzaldehyde, and glyoxal.
Condensation Reaction: The initial step involves the condensation of 2-nitroaniline with benzaldehyde in the presence of an acid catalyst to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization with glyoxal to form the imidazole ring.
Azo Coupling: The final step involves the azo coupling reaction between the imidazole derivative and a diazonium salt derived from 3-nitroaniline to introduce the 3-nitrophenylazo group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and azo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or catalytic hydrogenation can convert the nitro group to an amino group.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the phenyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include various substituted imidazole derivatives with altered functional groups.
Scientific Research Applications
1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives exhibit antimicrobial, antifungal, and anticancer properties, making them valuable in drug discovery and development.
Medicine: Imidazole derivatives are explored for their potential therapeutic applications, including as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Modulation: It can interact with cellular receptors, altering their signaling pathways and affecting cellular responses.
DNA Intercalation: Some derivatives can intercalate into DNA, disrupting its structure and function, leading to potential anticancer effects.
Comparison with Similar Compounds
1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl- can be compared with other similar compounds, such as:
1H-Imidazole, 2-[(4-nitrophenyl)azo]-4,5-diphenyl-: This compound has a similar structure but with the nitro group in the para position, which may affect its chemical reactivity and biological activity.
1H-Imidazole, 2-[(2-nitrophenyl)azo]-4,5-diphenyl-: The ortho position of the nitro group can lead to different steric and electronic effects, influencing its properties.
1H-Imidazole, 2-[(3-aminophenyl)azo]-4,5-diphenyl-:
The uniqueness of 1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
91022-01-4 |
|---|---|
Molecular Formula |
C21H15N5O2 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(4,5-diphenyl-1H-imidazol-2-yl)-(3-nitrophenyl)diazene |
InChI |
InChI=1S/C21H15N5O2/c27-26(28)18-13-7-12-17(14-18)24-25-21-22-19(15-8-3-1-4-9-15)20(23-21)16-10-5-2-6-11-16/h1-14H,(H,22,23) |
InChI Key |
XXBJHAJSKOGCHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)N=NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


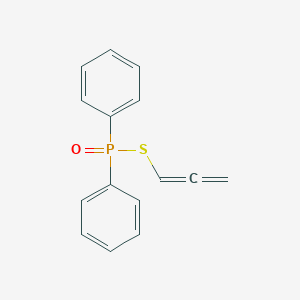
![2-[(Furan-2-yl)methyl]benzene-1,3,5-triol](/img/structure/B14350204.png)
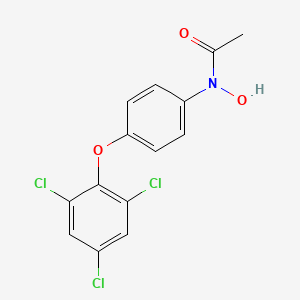
![N-[(Trimethylsilyl)methyl]nitrous amide](/img/structure/B14350211.png)

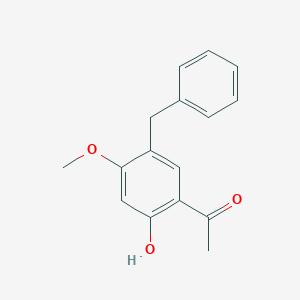
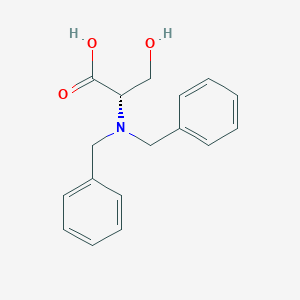
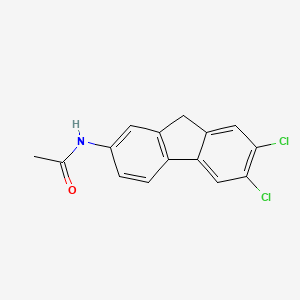
![4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14350242.png)
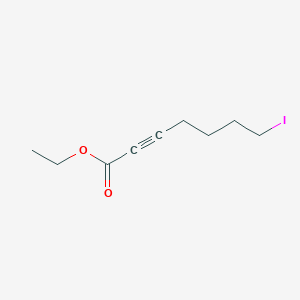
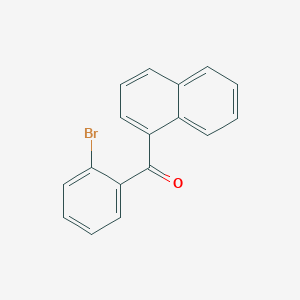
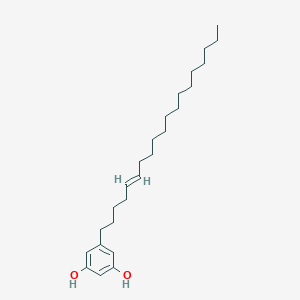
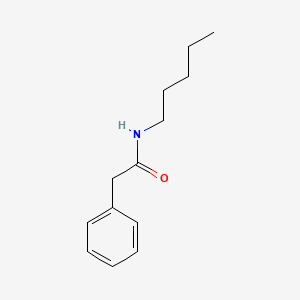
![2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol](/img/structure/B14350287.png)
